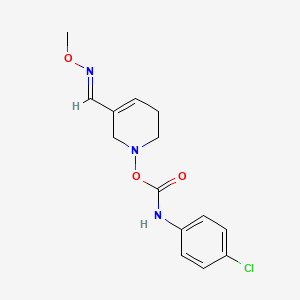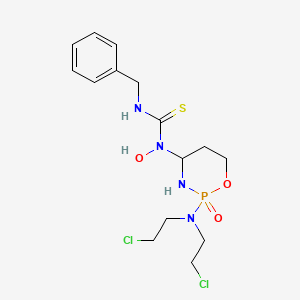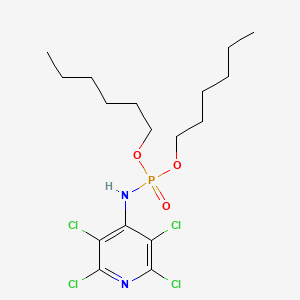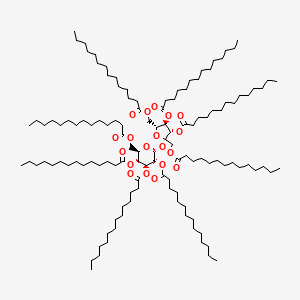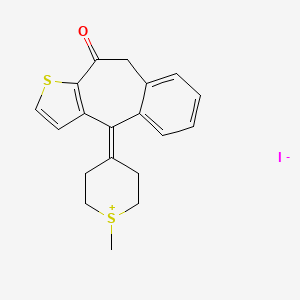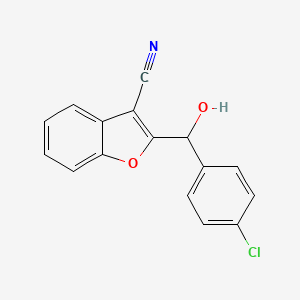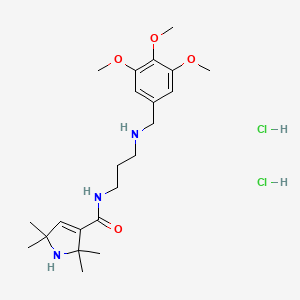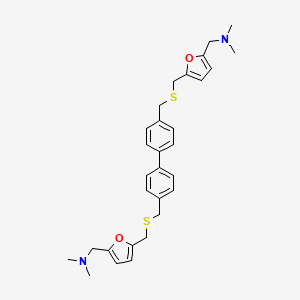
2-Furanmethanamine, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(methylenethiomethylene))bis(N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) is a complex organic compound with a unique structure that includes a furan ring, biphenyl groups, and dimethylamine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) typically involves multiple steps, including the formation of the furan ring, the introduction of the biphenyl groups, and the attachment of the dimethylamine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the large volumes required for commercial production. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanamine derivatives: Compounds with similar structures but different functional groups.
Biphenyl-based compounds: Molecules that include biphenyl groups but differ in other structural aspects.
Dimethylamine-containing compounds: Compounds that contain dimethylamine groups but have different core structures.
Uniqueness
The uniqueness of 2-Furanmethanamine, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(methylenethiomethylene))bis(N,N-dimethyl-) lies in its combination of functional groups and structural features. This combination provides specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
138878-54-3 |
|---|---|
Fórmula molecular |
C30H36N2O2S2 |
Peso molecular |
520.8 g/mol |
Nombre IUPAC |
1-[5-[[4-[4-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanylmethyl]phenyl]phenyl]methylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C30H36N2O2S2/c1-31(2)17-27-13-15-29(33-27)21-35-19-23-5-9-25(10-6-23)26-11-7-24(8-12-26)20-36-22-30-16-14-28(34-30)18-32(3)4/h5-16H,17-22H2,1-4H3 |
Clave InChI |
RVVWDYHZWLAHCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(O1)CSCC2=CC=C(C=C2)C3=CC=C(C=C3)CSCC4=CC=C(O4)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
